Benzoic acid, 5-(aminosulfonyl)-2-[(3-carboxypropyl)amino]-4-chloro-
CAS No.: 63164-64-7
Cat. No.: VC17087999
Molecular Formula: C11H13ClN2O6S
Molecular Weight: 336.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63164-64-7 |
|---|---|
| Molecular Formula | C11H13ClN2O6S |
| Molecular Weight | 336.75 g/mol |
| IUPAC Name | 2-(3-carboxypropylamino)-4-chloro-5-sulfamoylbenzoic acid |
| Standard InChI | InChI=1S/C11H13ClN2O6S/c12-7-5-8(14-3-1-2-10(15)16)6(11(17)18)4-9(7)21(13,19)20/h4-5,14H,1-3H2,(H,15,16)(H,17,18)(H2,13,19,20) |
| Standard InChI Key | WMDSZKSYGKBADC-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=CC(=C1S(=O)(=O)N)Cl)NCCCC(=O)O)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 2-(3-carboxypropylamino)-4-chloro-5-sulfamoylbenzoic acid, reflects its intricate structure. The benzene ring is substituted at positions 2, 4, and 5 with a 3-carboxypropylamino group, a chlorine atom, and a sulfamoyl group (-SONH), respectively. The carboxylic acid (-COOH) at position 1 enhances its hydrophilicity and potential for salt formation.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS No. | 63164-64-7 |
| Molecular Formula | |
| Molecular Weight | 336.75 g/mol |
| IUPAC Name | 2-(3-Carboxypropylamino)-4-chloro-5-sulfamoylbenzoic acid |
| Solubility | Moderate in polar solvents (e.g., DMSO, water at acidic/basic pH) |
The Standard InChI key provided in the search results (InChI=1S/C11H13ClN2O6S/c12-7-5-8(...)) confirms the stereochemical configuration and connectivity.
Spectroscopic Characterization
While direct spectral data for this compound is limited, analogous sulfonamide-containing benzoic acids are typically characterized using:
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NMR: Peaks for aromatic protons (δ 7.5–8.5 ppm), sulfonamide NH (δ 7.8 ppm), and carboxylic acid protons (δ 13.6 ppm) .
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IR Spectroscopy: Stretching vibrations for -SO- (1350–1160 cm), -COOH (2500–3300 cm), and -NH (3300–3500 cm).
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Mass Spectrometry: Molecular ion peak at m/z 336.75 and fragments corresponding to the loss of -COOH (-44 Da) and -SONH (-96 Da).
Synthesis and Reaction Mechanisms
Synthetic Pathways
The synthesis of this compound involves multi-step organic reactions, often starting with a substituted benzoic acid precursor. A plausible route includes:
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Sulfonation: Introduction of the sulfonamide group via reaction with sulfamoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl).
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Chlorination: Electrophilic aromatic substitution using Cl or SOCl to introduce the chloro group at position 4.
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Amination: Coupling of 3-carboxypropylamine to position 2 via nucleophilic substitution or reductive amination.
A related synthesis of 4-chloro-3-sulfamoylbenzoic acid (CAS 1205-30-7) demonstrates the hydrolysis of a methyl ester using lithium hydroxide in tetrahydrofuran/water, achieving an 81.3% yield . This suggests that ester-to-acid conversion is a viable final step in the target compound’s synthesis.
Reaction Mechanisms
Key mechanistic steps include:
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Electrophilic Aromatic Substitution: Chlorination and sulfonation proceed via intermediate arenium ions stabilized by the electron-donating amino group.
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Nucleophilic Acyl Substitution: Amination at position 2 likely involves attack by the amine on an activated carbonyl intermediate.
Applications in Pharmaceuticals and Biochemistry
Drug Development
The compound’s multifunctionality makes it a candidate for:
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Prodrugs: The carboxylic acid can form esters or amides to enhance bioavailability.
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Targeted Therapies: Functionalization of the amino group enables conjugation to antibodies or nanoparticles for drug delivery.
Biochemical Probes
Its affinity for metalloenzymes like CAs could be exploited in activity-based protein profiling or diagnostic imaging .
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